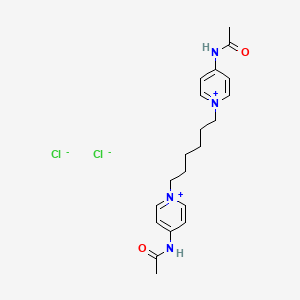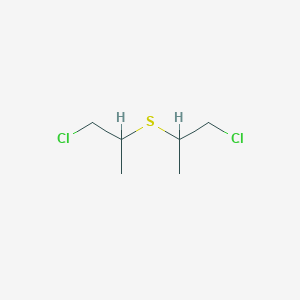
Sulfide, bis(1-chloro-2-propyl)-, (+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(1-chloro-2-propyl) ether typically involves the reaction of 1-chloro-2-propanol with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2C3H7ClOH+SCl2→(C3H6Cl)2S+2HCl
Industrial Production Methods
In industrial settings, bis(1-chloro-2-propyl) ether is often produced as a byproduct during the chlorohydrin process used for manufacturing propylene oxide and epichlorohydrin. This process involves the chlorination of propylene to form chlorohydrins, which are then converted to the desired products .
Chemical Reactions Analysis
Types of Reactions
Bis(1-chloro-2-propyl) ether undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include chlorinated alcohols and ketones.
Reduction: Products may include dechlorinated ethers and alcohols.
Substitution: Products may include ethers with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a solvent for certain reactions.
Mechanism of Action
The mechanism of action of bis(1-chloro-2-propyl) ether involves its interaction with various molecular targets and pathways. In biodegradation studies, it has been shown that the compound undergoes initial ether scission followed by dehalogenation. This process is catalyzed by flavin-dependent enzymes, leading to the formation of intermediates such as 1-chloro-2-propanol and chloroacetone . These intermediates are further metabolized through various pathways, ultimately leading to complete degradation of the compound.
Comparison with Similar Compounds
Similar Compounds
Bis(1-hydroxy-2-propyl) ether: A non-chlorinated analog of bis(1-chloro-2-propyl) ether.
Diisopropyl ether: Another ether compound with similar structural features but without chlorine atoms.
Uniqueness
Bis(1-chloro-2-propyl) ether is unique due to its chlorinated structure, which imparts different chemical properties compared to its non-chlorinated analogs. The presence of chlorine atoms makes it more reactive in certain types of chemical reactions, such as nucleophilic substitution and dehalogenation .
Properties
CAS No. |
64365-31-7 |
|---|---|
Molecular Formula |
C6H12Cl2S |
Molecular Weight |
187.13 g/mol |
IUPAC Name |
1-chloro-2-(1-chloropropan-2-ylsulfanyl)propane |
InChI |
InChI=1S/C6H12Cl2S/c1-5(3-7)9-6(2)4-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
YYFPAEKSNSFZQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)SC(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


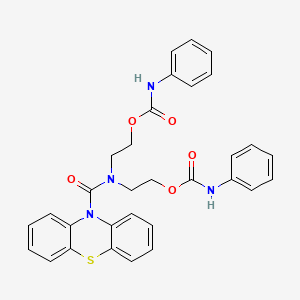

![[(2-Ethoxy-4,4-dimethylcyclohex-1-en-1-yl)sulfanyl]benzene](/img/structure/B14482726.png)
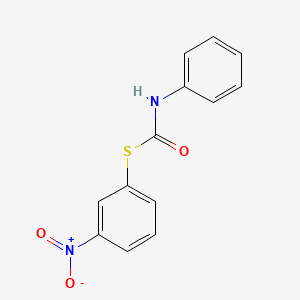
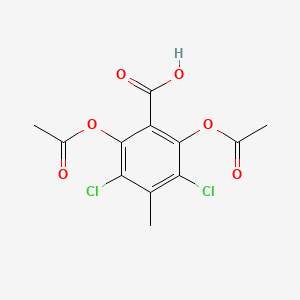
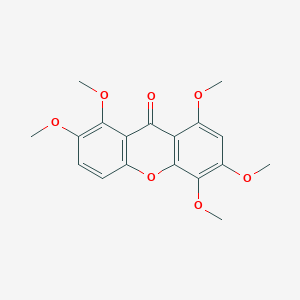
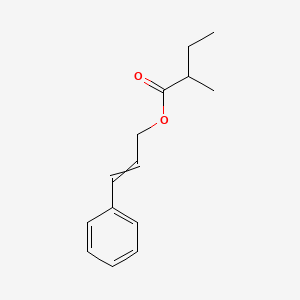
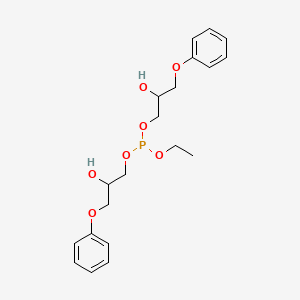
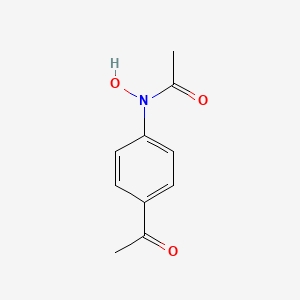
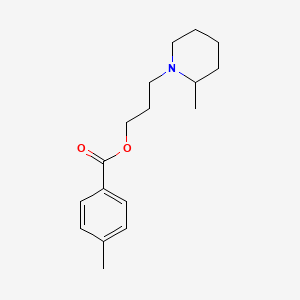
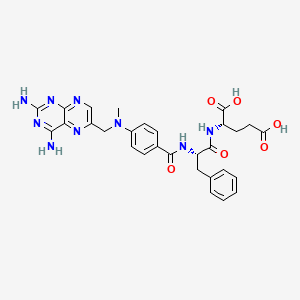
![(Thiophen-2-yl)[4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]methanone](/img/structure/B14482764.png)
![Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane](/img/structure/B14482792.png)
